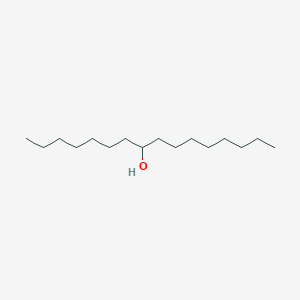

8-Hexadecanol

Vue d'ensemble

Description

. It is a colorless, odorless organic compound that is solid at room temperature. This compound is part of the long-chain alcohol family and is commonly used in various industrial and scientific applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Hexadecanol can be synthesized through the reduction of palmitic acid (hexadecanoic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids derived from natural sources such as palm oil. The process includes the catalytic hydrogenation of ethyl palmitate, which is obtained from the esterification of palmitic acid with ethanol . This method is efficient and cost-effective for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hexadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to hexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to hexadecane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecane.

Substitution: Hexadecyl chloride.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Emulsifier and Surfactant

8-Hexadecanol is widely used as an emulsifier in cosmetic and pharmaceutical formulations. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, making it valuable in creams, lotions, and ointments. Studies have shown that it can enhance the stability of emulsions by reducing surface tension and promoting uniform dispersion of oil droplets .

1.2 Influence on Biological Membranes

Research indicates that this compound can significantly affect the phase transition temperature and molecular packing of phospholipid bilayers. For example, when mixed with dipalmitoylphosphatidylcholine (DPPC), it alters the liquid-expanded to condensed phase transition temperature, which is crucial for understanding membrane fluidity and stability . This property makes it a useful compound in studies related to membrane biology and drug delivery systems.

Material Science Applications

2.1 Thermal Protection Systems

This compound has been utilized in the development of thermal protection systems due to its ability to form stable mixtures with other hydrocarbons like hexadecane. These mixtures have been shown to provide effective thermal insulation properties, making them suitable for applications in thermal management of liquids .

2.2 Phase Change Materials (PCMs)

In materials science, this compound is recognized for its potential as a phase change material (PCM). Its ability to undergo phase transitions at specific temperatures allows it to absorb and release thermal energy efficiently. This characteristic is beneficial for applications in thermal energy storage systems, contributing to energy efficiency in building materials and electronic devices .

Pharmacological Applications

3.1 Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been studied extensively due to its biocompatibility and ability to enhance solubility of hydrophobic drugs. Its role as a solubilizing agent can improve the bioavailability of poorly soluble pharmaceuticals, facilitating better therapeutic outcomes .

3.2 Anti-inflammatory Properties

Some studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for topical applications in treating skin conditions such as dermatitis or psoriasis. Research into its mechanisms of action could lead to the development of new therapeutic agents based on this compound .

Case Studies

Mécanisme D'action

The mechanism of action of 8-Hexadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering its fluidity and permeability . This property makes it useful in the formulation of liposomes and other lipid-based delivery systems. Additionally, its emollient properties help in moisturizing and protecting the skin by forming a barrier that reduces water loss.

Comparaison Avec Des Composés Similaires

Cetyl Alcohol (Hexadecan-1-ol): Similar in structure but differs in the position of the hydroxyl group.

Octadecanol: Another long-chain fatty alcohol with two additional carbon atoms.

Uniqueness: 8-Hexadecanol’s unique position of the hydroxyl group at the 8th carbon makes it distinct from other fatty alcohols like cetyl alcohol and octadecanol. This structural difference influences its physical and chemical properties, making it suitable for specific applications where other fatty alcohols may not be as effective.

Activité Biologique

8-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the molecular formula CHO. This compound is primarily used in cosmetics and pharmaceuticals due to its emollient properties. However, its biological activities extend beyond cosmetic applications, encompassing antibacterial, antioxidant, and anticancer activities. This article explores these biological activities in detail, supported by relevant research findings and data.

Antibacterial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, exhibit significant antibacterial properties. A study focused on the antibacterial activity of various long-chain fatty alcohols against Staphylococcus aureus revealed that this compound effectively reduced viable cell counts over time. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound were determined alongside other fatty alcohols, highlighting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 1-Octanol | 160 | 320 |

| 1-Nonanol | 80 | 160 |

| This compound | 40 | 80 |

| 1-Decanol | 20 | 40 |

| 1-Dodecanol | 10 | 20 |

The study indicated that the antibacterial mechanism involves disruption of bacterial cell membranes, leading to potassium ion leakage and cell death .

Antioxidant Activity

In addition to its antibacterial properties, this compound has shown promising antioxidant activity. A comparative study on various compounds indicated that cetyl alcohol possesses significant free radical scavenging ability. The antioxidant capacity was evaluated using the DPPH radical assay, where lower IC values indicate higher activity.

Table 2: Antioxidant Activity of Various Compounds

| Compound | IC (μg/mL) |

|---|---|

| Butylated Hydroxy Toluene (BHT) | 11.2 |

| Vitamin C | 12.9 |

| This compound | 10.59 |

The results suggest that cetyl alcohol's antioxidant activity is comparable to well-known antioxidants like BHT and Vitamin C, making it a candidate for further investigation in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro assays have demonstrated that cetyl alcohol exhibits cytotoxic effects against several cancer cell lines, including HeLa cells. The IC values obtained in these studies indicate a potent anticancer effect.

Table 3: Anticancer Activity Against HeLa Cells

| Compound | IC (μg/mL) |

|---|---|

| Doxorubicin | 13.3 |

| This compound | 4.38 |

This significant anticancer activity suggests that cetyl alcohol may influence cell proliferation pathways or induce apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the multifaceted biological activities of this compound:

- Antibacterial Efficacy : A time-kill assay demonstrated that exposure to cetyl alcohol significantly reduced the viability of S. aureus, with complete eradication observed at higher concentrations within a specified time frame.

- Antioxidant Mechanism : Research indicates that the antioxidant properties may be attributed to the compound's ability to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

- Cytotoxicity in Cancer Research : Studies have shown that cetyl alcohol can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Propriétés

IUPAC Name |

hexadecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVNUMHZZANJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338561 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-83-0 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.